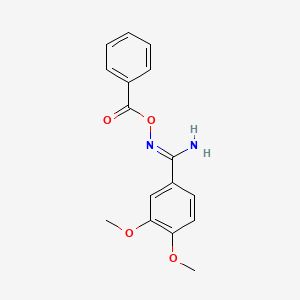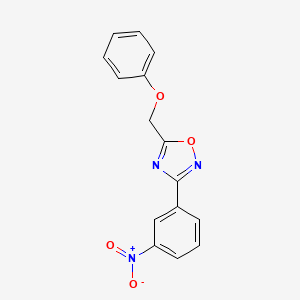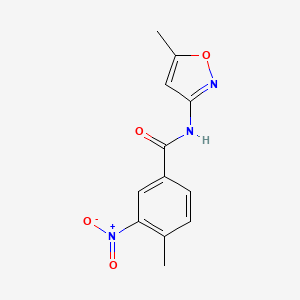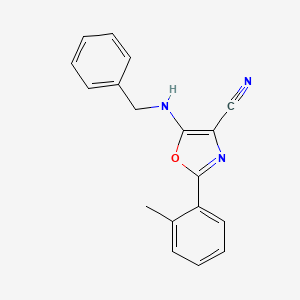
N'-(benzoyloxy)-3,4-dimethoxybenzenecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(benzoyloxy)-3,4-dimethoxybenzenecarboximidamide, also known as BDMC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in cancer treatment. BDMC belongs to the family of benzimidazole derivatives, which are known for their diverse biological activities.
Mecanismo De Acción
The exact mechanism of action of N'-(benzoyloxy)-3,4-dimethoxybenzenecarboximidamide is not yet fully understood. However, it has been suggested that N'-(benzoyloxy)-3,4-dimethoxybenzenecarboximidamide may exert its anticancer effects by inducing DNA damage, activating the caspase cascade, and modulating the expression of various genes involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
N'-(benzoyloxy)-3,4-dimethoxybenzenecarboximidamide has been shown to have various biochemical and physiological effects on cancer cells. It has been found to reduce the expression of anti-apoptotic proteins, increase the expression of pro-apoptotic proteins, and inhibit the activity of various enzymes involved in cell proliferation and survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N'-(benzoyloxy)-3,4-dimethoxybenzenecarboximidamide is its high potency and selectivity towards cancer cells, which makes it a promising candidate for cancer therapy. However, the solubility and stability of N'-(benzoyloxy)-3,4-dimethoxybenzenecarboximidamide can pose challenges in its use in lab experiments.
Direcciones Futuras
There are several potential future directions for the study of N'-(benzoyloxy)-3,4-dimethoxybenzenecarboximidamide. One possible direction is to investigate the synergistic effects of N'-(benzoyloxy)-3,4-dimethoxybenzenecarboximidamide with other anticancer agents. Another direction is to explore the use of N'-(benzoyloxy)-3,4-dimethoxybenzenecarboximidamide in combination with other treatment modalities, such as radiation therapy or immunotherapy. Additionally, further studies are needed to elucidate the exact mechanism of action of N'-(benzoyloxy)-3,4-dimethoxybenzenecarboximidamide and to optimize its pharmacological properties for clinical use.
In conclusion, N'-(benzoyloxy)-3,4-dimethoxybenzenecarboximidamide is a promising compound with potential applications in cancer treatment. Its unique chemical structure and diverse biological activities make it a valuable target for further research. However, more studies are needed to fully understand its mechanism of action and to optimize its use in clinical settings.
Métodos De Síntesis
N'-(benzoyloxy)-3,4-dimethoxybenzenecarboximidamide can be synthesized through a multistep process involving the reaction of 3,4-dimethoxybenzoic acid with thionyl chloride, followed by the reaction with benzoyl chloride and ammonium hydroxide. The final product is obtained through the reaction of the resulting intermediate with cyanamide and ammonium carbonate.
Aplicaciones Científicas De Investigación
N'-(benzoyloxy)-3,4-dimethoxybenzenecarboximidamide has been extensively studied for its potential anticancer properties. It has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in various cancer cell lines. N'-(benzoyloxy)-3,4-dimethoxybenzenecarboximidamide has also been found to inhibit angiogenesis, which is critical for the growth and metastasis of cancer cells.
Propiedades
IUPAC Name |
[(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c1-20-13-9-8-12(10-14(13)21-2)15(17)18-22-16(19)11-6-4-3-5-7-11/h3-10H,1-2H3,(H2,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPIYUHVGEXLSEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=NOC(=O)C2=CC=CC=C2)N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C(=N/OC(=O)C2=CC=CC=C2)/N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethoxy-N'-[(phenylcarbonyl)oxy]benzenecarboximidamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5779067.png)
![2-[(4-chlorophenyl)(methyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B5779070.png)
![N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide](/img/structure/B5779074.png)
![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5779076.png)


![1-{4-[4-(2-thienylsulfonyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5779096.png)


![N'-[(2-fluorobenzoyl)oxy]-2-(1-naphthyl)ethanimidamide](/img/structure/B5779113.png)
![methyl 2-hydroxy-3,5-bis[(4H-1,2,4-triazol-4-ylimino)methyl]benzoate](/img/structure/B5779136.png)
![2-[(1-phenyl-1H-tetrazol-5-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5779152.png)
![4-chloro-N'-{[2-(3-chlorophenoxy)propanoyl]oxy}benzenecarboximidamide](/img/structure/B5779157.png)
